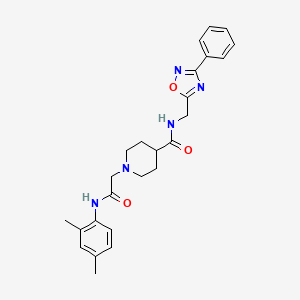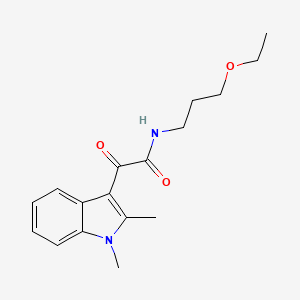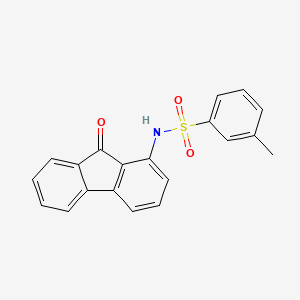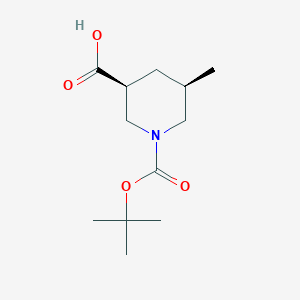![molecular formula C12H11ClF2 B2864519 1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287341-48-2](/img/structure/B2864519.png)
1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane is a chemical compound that belongs to the family of bicyclic compounds. It is also known as CP-47,497 and is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptor CB1 and is known to have psychoactive effects similar to those of THC, the active ingredient in marijuana. CP-47,497 is a highly potent and selective agonist of the CB1 receptor, making it a valuable tool for scientific research.
Wirkmechanismus
CP-47,497 acts as an agonist of the CB1 receptor, which is found primarily in the brain and nervous system. When CP-47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of CP-47,497.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects. It has been shown to decrease pain sensitivity, reduce inflammation, and alleviate nausea. It has also been shown to increase appetite and reduce anxiety. However, the long-term effects of CP-47,497 on the body are not well understood, and further research is needed to fully understand its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-47,497 for lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a valuable tool for studying the effects of cannabinoids on the body. However, one of the limitations of CP-47,497 is its psychoactive effects, which can make it difficult to use in certain experiments. Additionally, the long-term effects of CP-47,497 on the body are not well understood, which can make it difficult to draw conclusions from some experiments.
Zukünftige Richtungen
There are many potential future directions for research on CP-47,497. One area of interest is the potential therapeutic benefits of cannabinoids in the treatment of various diseases and disorders. CP-47,497 has been shown to have analgesic, anti-inflammatory, and antiemetic effects, making it a promising candidate for the treatment of chronic pain, inflammation, and nausea. Additionally, further research is needed to fully understand the long-term effects of CP-47,497 on the body and its potential for abuse. Finally, there is a need for the development of more selective agonists of the CB1 receptor that do not have psychoactive effects, which could lead to the development of safer and more effective cannabinoid-based therapies.
Synthesemethoden
The synthesis of 1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane involves the reaction of 3,4-difluorophenylacetonitrile with cyclopropanecarbonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to form the final product.
Wissenschaftliche Forschungsanwendungen
CP-47,497 is used in scientific research to study the cannabinoid receptor CB1 and its effects on the body. It is also used to investigate the potential therapeutic benefits of cannabinoids in the treatment of various diseases and disorders. CP-47,497 has been shown to have analgesic, anti-inflammatory, and antiemetic effects, making it a promising candidate for the treatment of chronic pain, inflammation, and nausea.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEIYJBNJLTVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)




![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)

![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2864454.png)
![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)


